molecular formula C23H17N3O3S2 B12126610 4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12126610
M. Wt: 447.5 g/mol
InChI Key: OZCXTBFHYOSLPW-ZHZULCJRSA-N
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Description

4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Benzamide Formation: The benzamide moiety can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the thiazolidinone ring with the benzamide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide and thiazolidinone moieties can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzyloxy-3-methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
  • 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole

Uniqueness

4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific structural features, such as the combination of a benzamide core with a thiazolidinone ring. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C23H17N3O3S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C23H17N3O3S2/c27-21(17-9-11-19(12-10-17)29-15-16-6-2-1-3-7-16)25-26-22(28)20(31-23(26)30)14-18-8-4-5-13-24-18/h1-14H,15H2,(H,25,27)/b20-14-

InChI Key

OZCXTBFHYOSLPW-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=O)/C(=C/C4=CC=CC=N4)/SC3=S

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=O)C(=CC4=CC=CC=N4)SC3=S

Origin of Product

United States

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